molecular formula C10H12BrNO2 B1334625 2-bromo-N-(2-methoxyphenyl)propanamide CAS No. 3351-93-7

2-bromo-N-(2-methoxyphenyl)propanamide

Cat. No. B1334625
CAS RN: 3351-93-7
M. Wt: 258.11 g/mol
InChI Key: NCKXHHANTBQLTI-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(2-methoxyphenyl)propanamide" is a brominated amide with potential relevance in various fields of chemistry and biology. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related brominated compounds involves bromination reactions, as seen in the study of 2-methoxydiphenyl ethers, where the backbone was brominated to an average degree of four bromine substituents . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide involved a halogenated hydrocarbon amination reaction . These methods suggest that the synthesis of "this compound" could involve bromination of a suitable precursor followed by amide formation.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two crystalline polymorphs in the monoclinic system . Another study on a coumarin-based fluorescent ATRP initiator with a similar bromo-amide structure also utilized X-ray diffraction to elucidate its monoclinic crystal structure . These findings indicate that "this compound" may also crystallize in the monoclinic system and could exhibit polymorphism.

Chemical Reactions Analysis

The reactivity of brominated compounds can be complex, as seen in the partial isomerization of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one in solution . This suggests that "this compound" may also undergo isomerization or other reactions depending on the conditions. Additionally, the etherification of racemic propane-1,2-diol catalyzed by tin(II) bromide indicates that brominated compounds can participate in regioselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from spectroscopic and computational studies. For example, the spectroscopic characterization of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provided insights into its intermolecular interactions . Density functional theory (DFT) calculations have been used to predict bond lengths, bond angles, and other properties, as seen in the study of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide . These approaches could be applied to "this compound" to predict its physical and chemical properties.

Scientific Research Applications

Mutagenic Effect Study

  • Study Overview : The compound's structure-activity relationship was investigated in terms of its mutagenic effect on Salmonella typhimurium. This study highlights the importance of chemical structure variations and their impact on mutagenic properties (Dolzani et al., 1992).

Fluorescent ATRP Initiator

  • Study Overview : The compound was synthesized and analyzed using various spectroscopic methods. It was shown to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator, important in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Metabolic Pathways Research

  • Study Overview : Studies on the metabolism of similar bromo-substituted phenethylamines in rats have been conducted, providing insights into metabolic pathways and the identification of various metabolites (Kanamori et al., 2002).

Antimicrobial Properties

  • Study Overview : A series of compounds including 2-bromo-1-p-methylphenyl-2-methyl-3-chloropropane have been synthesized and evaluated for their antimicrobial properties, contributing to the understanding of the potential applications in antimicrobial therapies (Gorbovoi et al., 2008).

Pharmaceutical Intermediate Synthesis

  • Study Overview : The compound has been used as an intermediate in the synthesis of pharmaceuticals like non-steroidal anti-inflammatory agents, highlighting its importance in drug development (Xu & He, 2010).

Anticancer Research

  • Study Overview : Research involving bromophenol derivatives has been conducted to evaluate their potential as anticancer agents. Although some compounds in this class have not shown activity against cancer cell lines, the research contributes to the broader understanding of such compounds in cancer treatment (Zhao et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKXHHANTBQLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383500
Record name 2-bromo-N-(2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3351-93-7
Record name 2-bromo-N-(2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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